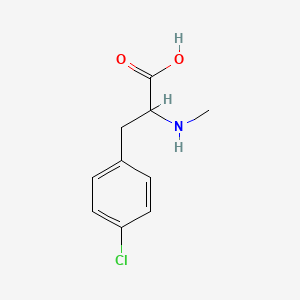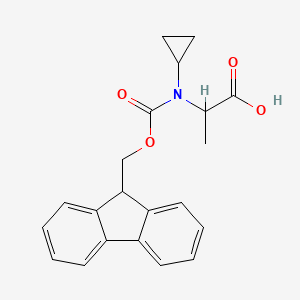
N-Fmoc-N-cyclopropyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-cyclopropyl-L-alanine est un dérivé de la L-alanine, un acide aminé, où le groupe amino est protégé par le groupe fluorenylméthyloxycarbonyle (Fmoc) et la chaîne latérale est modifiée par un groupe cyclopropyle. Ce composé est principalement utilisé dans la synthèse peptidique et les études de protéomique en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-Fmoc-N-cyclopropyl-L-alanine implique généralement la protection du groupe amino de la L-alanine par le groupe Fmoc. Cela peut être réalisé en faisant réagir la L-alanine avec le chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium dans une solution aqueuse de dioxane . Le groupe cyclopropyle est introduit par une réaction ultérieure, impliquant souvent la cyclopropylamine.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de techniques de purification efficaces telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La N-Fmoc-N-cyclopropyl-L-alanine subit diverses réactions chimiques, notamment :
Déprotection : Le groupe Fmoc peut être éliminé en utilisant une base telle que la pipéridine, ce qui est une étape courante dans la synthèse peptidique.
Substitution : Le groupe cyclopropyle peut participer à des réactions de substitution, où il peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Déprotection : La pipéridine dans le N,N-diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.
Substitution : Des réactifs tels que les halogénures ou d'autres nucléophiles peuvent être utilisés pour des réactions de substitution impliquant le groupe cyclopropyle.
Principaux produits formés
Déprotection : L'élimination du groupe Fmoc donne l'acide aminé libre.
Substitution : Selon le réactif utilisé, divers dérivés substitués de la this compound peuvent être formés.
Applications de la recherche scientifique
La this compound est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :
Synthèse peptidique : Elle est utilisée comme bloc de construction dans la synthèse peptidique en phase solide, permettant la création de peptides avec des séquences et des propriétés spécifiques.
Études de protéomique : Le composé est utilisé dans l'étude des structures et des fonctions des protéines, aidant à identifier et à caractériser les protéines dans des échantillons biologiques complexes.
Développement de médicaments : Sa structure unique en fait un outil précieux dans le développement de nouveaux produits pharmaceutiques, en particulier dans la conception de médicaments à base de peptides.
Mécanisme d'action
Le mécanisme d'action de la this compound implique principalement son rôle d'acide aminé protégé dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, empêchant les réactions indésirables. Après déprotection, le groupe amino libre peut participer à la formation de la liaison peptidique, permettant l'ajout séquentiel d'acides aminés pour former des peptides .
Applications De Recherche Scientifique
N-Fmoc-N-cyclopropyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, allowing for the creation of peptides with specific sequences and properties.
Proteomics Studies: The compound is used in the study of protein structures and functions, helping to identify and characterize proteins in complex biological samples.
Drug Development: Its unique structure makes it a valuable tool in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Mécanisme D'action
The mechanism of action of N-Fmoc-N-cyclopropyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Composés similaires
N-Fmoc-L-alanine : Similaire à la N-Fmoc-N-cyclopropyl-L-alanine mais dépourvue du groupe cyclopropyle.
N-Fmoc-L-azidoalanine : Contient un groupe azido au lieu d'un groupe cyclopropyle.
N-Fmoc-L-homoalanine : A une chaîne latérale plus longue que la this compound.
Unicité
La this compound est unique en raison de la présence du groupe cyclopropyle, qui confère des propriétés stériques et électroniques distinctes. Cela la rend particulièrement utile dans la synthèse de peptides avec des caractéristiques structurales et fonctionnelles spécifiques .
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |
Clé InChI |
FYIWZDMXOCBTJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)

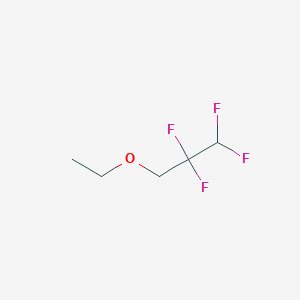
![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
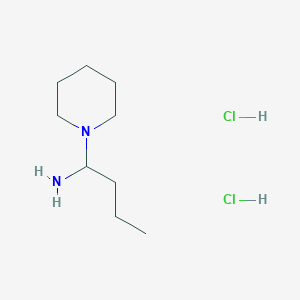


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)
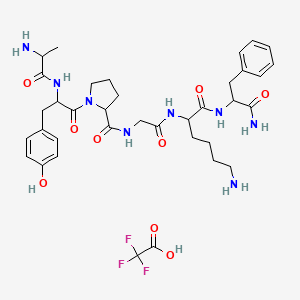

![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
